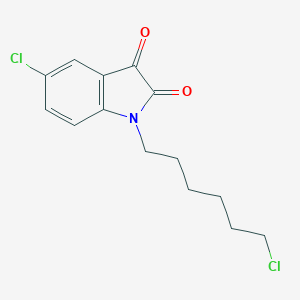
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione, also known as MXE, is a dissociative drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.
Scientific Research Applications
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has been studied for its potential therapeutic applications in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its analgesic properties and as a potential treatment for substance abuse disorders.
Mechanism of Action
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which blocks the action of glutamate, a neurotransmitter involved in learning and memory. This results in a dissociative state, where the user experiences a disconnection from their surroundings and themselves.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also has analgesic properties, which are believed to be mediated by its action on the NMDA receptor. However, this compound can also cause adverse effects such as hallucinations, paranoia, and delusions.
Advantages and Limitations for Lab Experiments
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione has advantages in lab experiments due to its high potency and selectivity for the NMDA receptor. However, its recreational use and potential for abuse may limit its usefulness in research.
Future Directions
Future research on 5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione could focus on its potential therapeutic applications, particularly in treating depression, anxiety, and PTSD. It could also investigate the underlying mechanisms of its analgesic effects and its potential as a treatment for substance abuse disorders. Additionally, further studies could explore the safety and efficacy of this compound compared to other dissociative drugs.
In conclusion, this compound is a dissociative drug that has been studied for its potential therapeutic applications. Its mechanism of action involves blocking the NMDA receptor, resulting in a dissociative state. While it has advantages in lab experiments, its recreational use and potential for abuse may limit its usefulness in research. Future research could focus on its potential therapeutic applications, underlying mechanisms, and safety and efficacy compared to other dissociative drugs.
Synthesis Methods
5-chloro-1-(6-chlorohexyl)-1H-indole-2,3-dione can be synthesized through a multi-step process starting with 3-methoxyphenylacetic acid and 2-bromo-4,5-dimethoxybenzaldehyde. The intermediate product is then reacted with 6-chlorohexanoyl chloride and 5-chloroindole-2,3-dione to yield this compound. The final product is purified through recrystallization and column chromatography.
Properties
| 416899-94-0 | |
Molecular Formula |
C14H15Cl2NO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
5-chloro-1-(6-chlorohexyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15Cl2NO2/c15-7-3-1-2-4-8-17-12-6-5-10(16)9-11(12)13(18)14(17)19/h5-6,9H,1-4,7-8H2 |
InChI Key |
UOELVYJPLXVOHQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


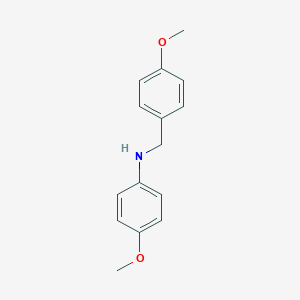
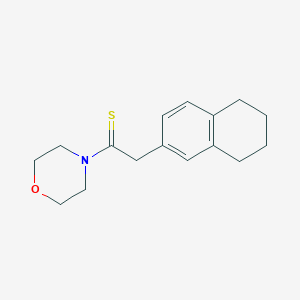


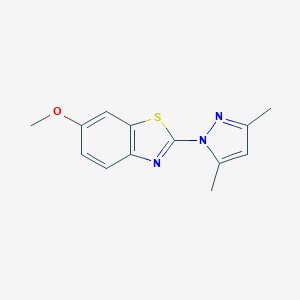
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)

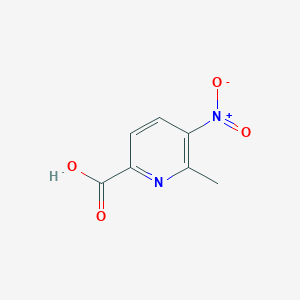

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)


![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
